
6-Chloro-2-propylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-propylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, a propyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propylpyrimidine-4-carboxylic acid typically involves the reaction of 2-propylpyrimidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to ensure complete chlorination at the 6th position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-propylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Oxidation Reactions: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: The major product is 6-chloro-2-propylpyrimidine-4-methanol.
Oxidation Reactions: The major product is this compound.
Applications De Recherche Scientifique
6-Chloro-2-propylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom at the 6th position and the carboxylic acid group at the 4th position play crucial roles in binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of metabolic pathways and the subsequent therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but lacks the propyl group at the 2nd position.
2-Propylpyrimidine-4-carboxylic acid: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-2-methylpyrimidine-4-carboxylic acid: Similar structure but has a methyl group instead of a propyl group at the 2nd position.
Uniqueness
6-Chloro-2-propylpyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom at the 6th position and the propyl group at the 2nd position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
6-chloro-2-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-3-7-10-5(8(12)13)4-6(9)11-7/h4H,2-3H2,1H3,(H,12,13) |
Clé InChI |
MFGNGYRIIPBQAB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CC(=N1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)

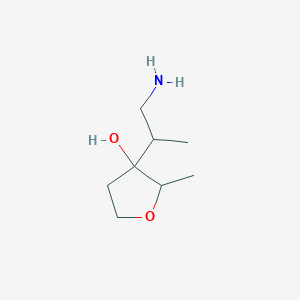
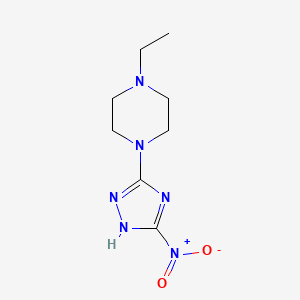
![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)

methanol](/img/structure/B13196394.png)
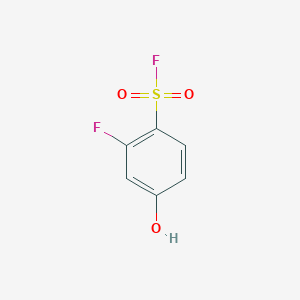
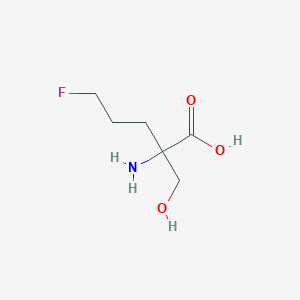
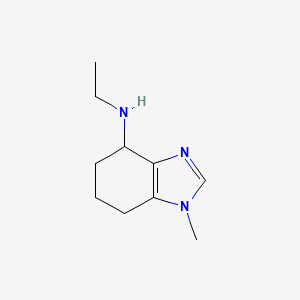
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
